molecular formula C5H3FN4 B075774 2-fluoro-7H-purine CAS No. 1598-61-4

2-fluoro-7H-purine

Cat. No. B075774
CAS RN: 1598-61-4
M. Wt: 138.1 g/mol
InChI Key: BTTUXUIQQBLIQE-UHFFFAOYSA-N
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Description

2-fluoro-7H-purine is a fluorinated purine that exhibits a diverse range of biological activities . The presence of a single fluoro group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .


Synthesis Analysis

A range of simple 2-fluoropurine derivatives were first prepared through the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid . Yields were generally low but could be improved when the purine N-9 was protected .


Molecular Structure Analysis

The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic, and biological properties .


Chemical Reactions Analysis

The reactions of fluorinated purines are summarized, in particular, the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .

Scientific Research Applications

  • Fluorinated purines, including compounds like 2-fluoro-7H-purine, show a range of biological activities. The presence of fluoro or trifluoromethyl groups at specific positions on the purine molecule can alter its physicochemical, metabolic, and biological properties. These compounds are useful in biomedical research, including in vivo imaging with positron emission tomography (PET) (Jones et al., 2014).

  • Purine 2'-deoxy-2'-fluororibosides have shown potential as anti-influenza virus agents. The most potent antiviral activity was observed in analogues with an amino group in the 2-position of the purine moiety (Tuttle, Tisdale, & Krenitsky, 1993).

  • 2-Fluoro-ara-AMP, a purine analogue, has demonstrated cytotoxic effects against human breast cancer cell lines. This includes both estrogen receptor-positive and negative lines, suggesting its potential application in breast cancer treatment (Pierigé et al., 2010).

  • Certain 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been identified as potential antidepressant and anxiolytic agents. These compounds exhibit significant receptor affinity and phosphodiesterase inhibitor activity (Zagórska et al., 2016).

  • Synthesis of 2-fluoro-6-benzylaminopurine, a derivative of 2-fluoro-7H-purine, has shown that it can replace kinetin in stimulating seed germination, indicating its potential in agricultural applications (Leonard, Skinner, & Shive, 1961).

  • Glutamic Acid 98 has been identified as the active site nucleophile in nucleoside 2-deoxyribosyltransferase, which is inhibited by 2-fluoro-2'-deoxyarabinonucleosides. This discovery is significant in understanding the enzyme's function and for designing inhibitors (Porter, Merrill, & Short, 1995).

Safety And Hazards

2-fluoro-7H-purine is not intended for human or veterinary use. It is only for research use. It is toxic if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated purines have evolved substantially since their origins some 60 years ago . The major applications of fluorinated purines in biomedical research are surveyed . The uses of fluorinated purines as synthetic intermediates are discussed in the synthetic chemistry sections, while the applications of stable fluorinated compounds are treated separately .

properties

IUPAC Name

2-fluoro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTUXUIQQBLIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401930
Record name 2-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-7H-purine

CAS RN

1598-61-4
Record name 2-Fluoropurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21733
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-7H-purine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P4RZ2AVZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Rotich - 2022 - search.proquest.com
… Hybrid of 2-amino-6-chloropurine and diclofenac had the lowest yield of 54% followed by hybrid of 2-Fluoro-7H-purine-6-amine and diclofenac with a 61% yield. Hybrid of adenine and …
Number of citations: 2 search.proquest.com
AM Zárate, C Espinosa-Bustos, S Guerrero… - International journal of …, 2021 - mdpi.com
The Smoothened (SMO) receptor is the most druggable target in the Hedgehog (HH) pathway for anticancer compounds. However, SMO antagonists such as vismodegib rapidly …
Number of citations: 12 www.mdpi.com

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